

A Technical Guide to 3-Aminobutan-1-ol: Properties and Identification

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Compound of Interest

Compound Name: 3-Aminobutan-1-ol

Cat. No.: B1281174

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This technical guide provides essential information regarding the chemical compound **3-Aminobutan-1-ol**, focusing on its fundamental identifiers for researchers, scientists, and professionals in drug development. This document clarifies the distinct properties of its stereoisomers and the racemic mixture.

Core Chemical Data

3-Aminobutan-1-ol is a chemical compound with the molecular formula $C_4H_{11}NO$. It is crucial for research and development purposes to distinguish between the racemic mixture and its specific stereoisomers, as each has a unique CAS number. The molecular weight for all forms is consistent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The table below summarizes the key quantitative data for **3-Aminobutan-1-ol** and its enantiomers.

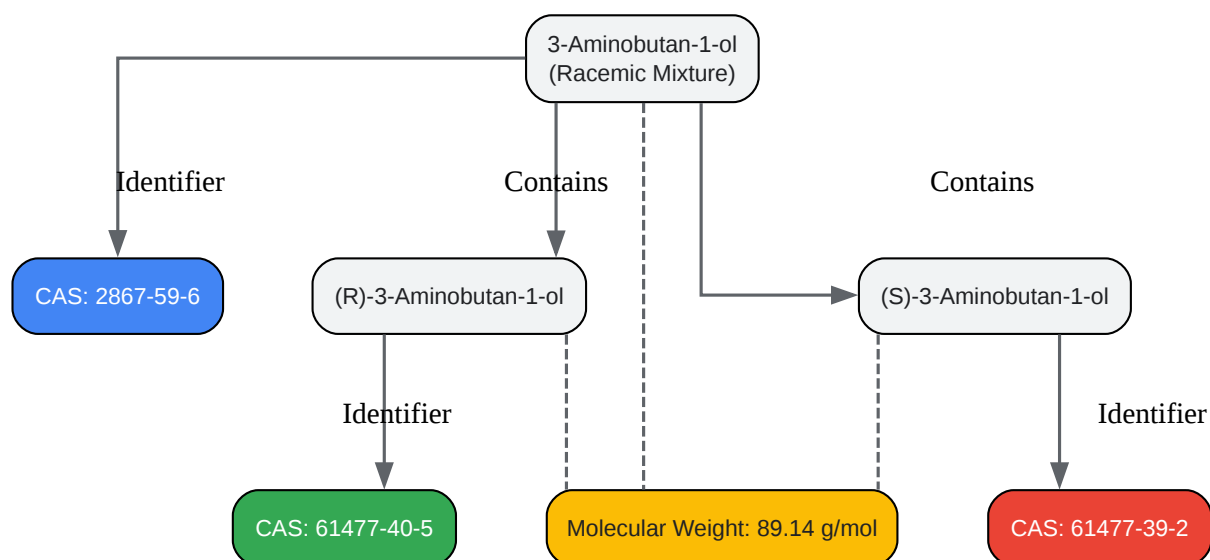
Form	CAS Number	Molecular Weight (g/mol)
3-Aminobutan-1-ol (Racemic)	2867-59-6 [2] [3] [4]	89.14 [1] [3] [4] [6]
(R)-3-Aminobutan-1-ol	61477-40-5 [1] [7] [8]	89.14 [1] [8]
(S)-3-Aminobutan-1-ol	61477-39-2 [5] [9]	89.14 [9]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific applications of **3-Aminobutan-1-ol** and its isomers are typically documented in peer-reviewed scientific literature and patent filings. The methodologies can vary significantly based on the desired purity, yield, and stereospecificity. Researchers are advised to consult relevant chemical databases and scholarly articles for specific experimental procedures.

Logical Relationship of 3-Aminobutan-1-ol Forms

The following diagram illustrates the relationship between the parent compound and its distinct stereoisomeric forms, each with its unique CAS identifier.



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